molecular formula C8H16O B1661926 cis-3-Octen-1-ol CAS No. 20125-84-2

cis-3-Octen-1-ol

Cat. No. B1661926
CAS RN: 20125-84-2
M. Wt: 128.21 g/mol
InChI Key: YDXQPTHHAPCTPP-WAYWQWQTSA-N
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Description

“Cis-3-Octen-1-ol” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known by other names such as 3-Octen-1-ol, (Z)-3-Octen-1-ol, and (Z)-oct-3-en-1-ol .


Molecular Structure Analysis

The molecular formula of “cis-3-Octen-1-ol” is C8H16O . Its molecular weight is 128.21 . The structure of “cis-3-Octen-1-ol” can be represented by the SMILES string [H]\C(CCO)=C(/[H])CCCC .


Physical And Chemical Properties Analysis

“Cis-3-Octen-1-ol” is a liquid at 20 degrees Celsius . It has a refractive index of 1.447 and a density of 0.849 g/mL at 25 degrees Celsius . Its boiling point is 89 degrees Celsius at 15 mmHg .

Scientific Research Applications

Inhibition of Fungal Germination and Growth

cis-3-Octen-1-ol, also known as 1-octen-3-ol, has been identified as a self-inhibitor produced by the fungus Penicillium paneum, impeding conidia germination. It causes slight permeabilization of the fungal membrane, affecting essential metabolic processes like swelling and germination of conidia in a reversible manner (Chitarra, Abee, Rombouts, & Dijksterhuis, 2005).

Attraction and Repellent Effects on Insects

cis-3-Octen-1-ol is a key component in insect behavior, acting as an attractant and repellent. For instance, it's a significant attractant for certain mosquito species like Anopheles gambiae and Aedes aegypti, while it acts as a repellent for the southern house mosquito, Culex quinquefasciatus. This compound's attraction or repulsion effect is mediated by enantioselective odorant receptors in these insects (Xu, Zhu, Buss, & Leal, 2015).

Role in Photocatalysis

In photocatalytic processes, cis-3-Octen-1-ol is involved in the cis-trans photoisomerization of simple alkenes when induced by trapped holes at surface states on photocatalysts like ZnS or CdS. This reaction demonstrates a significant turnover number, suggesting its efficiency and potential application in photocatalytic processes (Yanagida, Mizumoto, & Pac, 1986).

Defense Mechanism in Plants

Arabidopsis thaliana, a model organism in plant biology, utilizes cis-3-Octen-1-ol as part of its defense mechanism. When exposed to this compound, Arabidopsis activates defense genes similar to those triggered by wounding or signaling molecules like ethylene or jasmonic acid, enhancing its resistance against pathogens like Botrytis cinerea (Kishimoto, Matsui, Ozawa, & Takabayashi, 2007).

Impact on Mycotoxin Production

In fungi, cis-3-Octen-1-ol influences the biosynthesis of certain mycotoxins. For example, in Penicillium expansum, a sub-inhibitory level of this compound can increase the accumulation of patulin, a mycotoxin, on specific media. This suggests a complex interplay between fungal growth conditions and mycotoxin production, potentially mediated by compounds like cis-3-Octen-1-ol (Pennerman, Scarsella, Yin, Hua, Hartman, & Bennett, 2019).

Safety And Hazards

“Cis-3-Octen-1-ol” is classified as a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, eye protection, and face protection should be worn when handling this chemical . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

properties

IUPAC Name

(Z)-oct-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h5-6,9H,2-4,7-8H2,1H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXQPTHHAPCTPP-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885115
Record name 3-Octen-1-ol, (3Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80885115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

white to slightly yellowish liquid with a musty, mushroom-like odour
Record name cis-3-Octen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/381/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

73.00 °C. @ 0.50 mm Hg
Record name (Z)-3-Octen-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035231
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water
Record name cis-3-Octen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/381/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.830-0.850
Record name cis-3-Octen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/381/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

cis-3-Octen-1-ol

CAS RN

20125-84-2
Record name cis-3-Octen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20125-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Octen-1-ol, (3Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020125842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Octen-1-ol, (3Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Octen-1-ol, (3Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80885115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-oct-3-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.561
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-OCTEN-1-OL, (3Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34A1X2Y8M9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (Z)-3-Octen-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035231
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2017 - fragrancematerialsafetyresource …
… The material (cis-3-octen-1-ol), was evaluated for … # 92896-1) show that cis-3-octen-1-ol is not genotoxic nor does it … The environmental endpoints were evaluated, cis-3-octen-1-ol was …
T Nakamoto, T Nakama - SENSORS, 2007 IEEE, 2007 - ieeexplore.ieee.org
Since a variety of smells can be generated by blending multiple odor components, an odor recorder can reproduce smells as well as record them. Although the range of smell to be …
Number of citations: 5 ieeexplore.ieee.org
T Nakamoto - Sensor Letters, 2008 - ingentaconnect.com
Since a variety of smells can be made by blending multiple odor components, an odor recorder can reproduce smells as well as record them. Although recordable range of odor has …
Number of citations: 4 www.ingentaconnect.com
R Noble, A Dobrovin-Pennington, PJ Hobbs… - Mycologia, 2009 - Taylor & Francis
… The air flow to multi-adapter flasks was passed through sealed 300 mL flasks containing 3–5 mL ethanol, 2-ethyl-1-hexanol, octane, 3-octanone, 1-octen-3-ol or cis-3-octen-1-ol. The …
Number of citations: 98 www.tandfonline.com
N He, KS Warner, D Chantasart, DS Shaker… - Journal of …, 2004 - Elsevier
… the diffusion cell chambers was replaced several times (8 × 15 min for cis‐3‐penten‐1‐ol; 12 × 15 min for cis‐3‐hexen‐1‐ol and trans‐3‐hexen‐1‐ol; 18 × 10 min for cis‐3‐octen‐1‐ol …
Number of citations: 33 www.sciencedirect.com
K Masaki, SI Ohkawara, T Hirano… - Journal of applied …, 2003 - Wiley Online Library
… Figure 1 shows the FT-NIR spectra of the 1M solutions of NBR, 1-octene, 3,3-dimethyl-1-butene, trans-2-octene, cis-3-octen-1-ol, poly-cis-1,4-butadiene, and poly-1,2-butadiene in …
Number of citations: 20 onlinelibrary.wiley.com
EFSA Panel on Additives and Products or … - EFSA …, 2016 - Wiley Online Library
… d JECFA evaluated cis-3-octen-1-ol (CAS No as in Register). CAS No in Register refers to the (Z)-isomer. Register name to be changed to Oct-3Z-en-1-ol (EFSA CEF Panel, 2010b, …
Number of citations: 14 efsa.onlinelibrary.wiley.com
G Aquilina, G Azimonti, V Bampidis… - EFSA …, 2016 - air.unimi.it
… JECFA evaluated cis-3-octen-1-ol. CAS No in Register refers to the (Z)-isomer. Register … (d): JECFA evaluated cis-3-octen-1-ol (CAS No as in Register). CAS No in Register refers to the (…
Number of citations: 1 air.unimi.it
EFSA Panel on Food Contact Materials … - EFSA …, 2013 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 56 flavouring substances in the …
Number of citations: 6 efsa.onlinelibrary.wiley.com
L Cheng, L Xiao, WX Chen, J Wang… - J. Stored Prod …, 2012 - academicjournals.org
Three analytical methods, including headspace solid-phase microextraction (HS-SPME), liquid–liquid extraction (LLE) and steam distillation extraction (SDE), were utilized to …
Number of citations: 8 academicjournals.org

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